molecular formula C21H29N5O5 B12516824 ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate

ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate

Cat. No.: B12516824
M. Wt: 431.5 g/mol
InChI Key: WPRYUBZRUOJTTC-UHFFFAOYSA-N
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Description

Ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate is a spirocyclic compound featuring a diazaspiro[4.5]decane core substituted with a 4-(N'-hydroxycarbamimidoyl)phenyl group and an ethyl propanoate ester.

Properties

Molecular Formula

C21H29N5O5

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate

InChI

InChI=1S/C21H29N5O5/c1-2-31-17(27)7-11-23-20(29)25-12-8-21(9-13-25)10-14-26(19(21)28)16-5-3-15(4-6-16)18(22)24-30/h3-6,30H,2,7-14H2,1H3,(H2,22,24)(H,23,29)

InChI Key

WPRYUBZRUOJTTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCC2(CC1)CCN(C2=O)C3=CC=C(C=C3)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4One common approach involves the coupling of a piperazine derivative with a phenyl-substituted carbamimidoyl chloride, followed by esterification with ethyl propanoate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites, while the spirocyclic core provides structural stability and specificity. This interaction can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

  • Ethyl 3-(2-(4-cyanophenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamido)propanoate (685544-36-9): Replaces the N'-hydroxycarbamimidoyl group with a cyano substituent, reducing hydrogen-bonding capacity but enhancing lipophilicity .
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Shares a spiro-like core but incorporates a nitro group and phenethyl chain, increasing electron-withdrawing effects and steric bulk .
  • Compounds with diphenylmethyl or thienyl substituents (e.g., 935861-89-5): Feature aromatic or heteroaromatic groups that alter π-π stacking interactions and solubility profiles .

Physicochemical Properties

Property Target Compound 685544-36-9 (Cyanophenyl) Diethyl 1l (Nitrophenyl)
Molecular Weight ~466.5 g/mol (calculated) 422.5 g/mol 551.5 g/mol
Polar Groups Hydroxycarbamimidoyl, ester Cyano, ester Nitro, ester
Lipophilicity (logP) Moderate (predicted) Higher Highest
Solubility Likely polar solvent-soluble Moderate in DMSO Low in water

Biological Activity

Ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a diazaspiro structure, which is significant for its biological activity. The presence of the N'-hydroxycarbamimidoyl group suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.

Research indicates that compounds with similar structures often exhibit diverse biological activities:

  • Enzyme Inhibition : The N'-hydroxycarbamimidoyl group may interact with enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.
  • Receptor Modulation : The compound may also act on specific receptors, influencing signaling pathways related to various physiological processes.

Anticancer Activity

Studies have shown that related compounds can exhibit anticancer properties. For instance, a study on similar diazaspiro compounds indicated that they could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines .

Antimicrobial Properties

Some derivatives of similar structures have demonstrated antimicrobial activity against various bacterial strains. This suggests that this compound might also possess antimicrobial properties, warranting further investigation.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in cancer cell lines.
AntimicrobialExhibited activity against multiple bacterial strains.
Enzyme InteractionPotential inhibition of metabolic enzymes.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Preliminary studies suggest good bioavailability due to its ester functional group.
  • Metabolism : The compound may undergo hepatic metabolism, which could influence its efficacy and safety profile.
  • Toxicity : Toxicological assessments are necessary to determine safe dosage ranges and potential side effects.

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